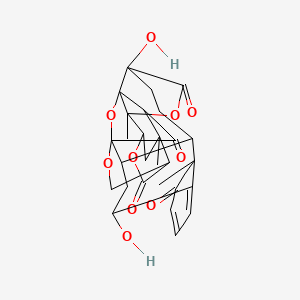
Copeptin (human)
概要
説明
Copeptin is a 39-amino acid peptide derived from the C-terminal part of the precursor of the hormone arginine vasopressinCopeptin is released in equimolar amounts with arginine vasopressin in response to stress and can serve as a valuable biomarker for determining the severity, prognosis, and outcome of various medical conditions, including trauma and cardiovascular diseases .
準備方法
Synthetic Routes and Reaction Conditions: Copeptin can be synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods: In an industrial setting, copeptin can be produced using recombinant DNA technology. This involves inserting the gene encoding copeptin into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques to achieve the desired purity .
化学反応の分析
Types of Reactions: Copeptin, being a peptide, primarily undergoes hydrolysis reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of peptide bonds and the formation of smaller peptide fragments or individual amino acids.
Common Reagents and Conditions:
Acidic Hydrolysis: Typically involves the use of hydrochloric acid at elevated temperatures.
Basic Hydrolysis: Involves the use of sodium hydroxide or potassium hydroxide at elevated temperatures.
Major Products Formed: The major products formed from the hydrolysis of copeptin are smaller peptide fragments and free amino acids .
科学的研究の応用
Copeptin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Copeptin serves as a model peptide for studying peptide synthesis and hydrolysis reactions.
Biology: It is used to study the physiological roles of arginine vasopressin and its related pathways.
Medicine: Copeptin is a valuable biomarker for diagnosing and prognosticating various medical conditions, including acute myocardial infarction, heart failure, and diabetes insipidus. It is also used in trauma research to predict patient outcomes.
Industry: Copeptin is used in the development of diagnostic assays and kits for clinical applications
作用機序
Copeptin is believed to interact with the same receptors as arginine vasopressin, namely the V1a and V2 receptors. This interaction leads to vasoconstriction and water retention, which help sustain blood volume and pressure during stressful times. Copeptin itself does not have a known biological role but serves as a surrogate marker for arginine vasopressin release .
類似化合物との比較
Arginine Vasopressin: A hormone involved in water retention and vasoconstriction.
Neurophysin II: A carrier protein associated with arginine vasopressin.
Comparison: Copeptin is unique in its stability and ease of measurement compared to arginine vasopressin, which has a very short half-life and is difficult to quantify. This makes copeptin a more reliable biomarker for clinical applications. Unlike neurophysin II, copeptin does not have a known biological function but is valuable as a surrogate marker for arginine vasopressin .
特性
IUPAC Name |
methyl (Z)-7-[(1R,2R)-3-(2-hydroxyheptylsulfanyl)-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O5S/c1-4-6-10-14-22(29)18-19-25-24(16-12-8-9-13-17-28(32)33-3)26(31)20-27(25)34-21-23(30)15-11-7-5-2/h8,12,18-19,22-25,27,29-30H,4-7,9-11,13-17,20-21H2,1-3H3/b12-8-,19-18+/t22-,23?,24-,25-,27?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJLSSGMCMXZJD-WSNPYAIDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CSC1CC(=O)C(C1C=CC(CCCCC)O)CC=CCCCC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@@H]1[C@H](C(=O)CC1SCC(CCCCC)O)C/C=C\CCCC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















